1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
The compound 1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic molecule featuring two fused nitrogen-containing rings: a 1,2,4-triazolo[1,5-a]pyrimidine core and a 1H-1,2,4-triazol-5(4H)-one moiety. Key structural attributes include:
- 5,7-Dimethyl substituents on the triazolo-pyrimidine core, which enhance steric bulk and electronic stability .
- A piperidin-4-yl group linked via a carbonyl bridge, likely improving solubility and bioavailability .
- A trifluoromethyl (-CF₃) group on the triazole ring, known for its electron-withdrawing effects and metabolic resistance .
Properties
IUPAC Name |
2-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N8O2/c1-9-8-10(2)27-15(21-9)22-12(23-27)13(29)26-6-4-11(5-7-26)28-16(30)25(3)14(24-28)17(18,19)20/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPMUMODOFDEFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)N4C(=O)N(C(=N4)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A triazole ring , known for its role in various biological activities.
- A piperidine moiety , which may enhance lipophilicity and bioavailability.
- Trifluoromethyl and methyl groups that influence chemical reactivity and stability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with triazole derivatives. For instance:
- Triazole-based compounds have shown effectiveness against a range of microorganisms including bacteria and fungi. The presence of the triazole ring enhances interaction with microbial enzymes, leading to inhibition of growth .
| Compound Type | Target Organism | Activity |
|---|---|---|
| Triazole Derivatives | Bacteria (e.g., E. coli) | Inhibition of growth |
| Triazole Derivatives | Fungi (e.g., Candida) | Antifungal activity |
Anticancer Activity
The compound's triazole structure suggests potential anticancer properties. In vitro studies have demonstrated:
- Cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, related triazole compounds exhibited IC50 values in the micromolar range against these cell lines .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in cell proliferation or microbial metabolism.
- DNA Interaction : Similar triazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : The lipophilic nature of the piperidine moiety may facilitate penetration into cellular membranes, enhancing bioactivity.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various triazole derivatives, it was found that the inclusion of a trifluoromethyl group significantly increased antimicrobial potency against Gram-positive bacteria compared to non-fluorinated analogs .
Study 2: Anticancer Screening
A series of related compounds were screened for cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural motifs showed enhanced activity against MCF-7 cells compared to standard chemotherapeutic agents like cisplatin.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below compares the target compound with structurally related triazolo-pyrimidine derivatives:
Key Observations:
- The piperidin-4-yl group in the target compound is unique among the listed analogs and may enhance pharmacokinetic properties compared to simpler aryl or alkyl substituents .
- Analog 12 demonstrates antimicrobial activity, suggesting that triazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., -CN) are pharmacologically active .
Pharmacological Potential
Triazolo-pyrimidines are widely explored for their biological activities:
Physicochemical Properties
- Solubility : The piperidin-4-yl group may improve water solubility compared to purely aromatic analogs like 5d .
- Stability: The -CF₃ group reduces susceptibility to oxidative metabolism, extending half-life relative to non-fluorinated compounds .
- Electronic Effects : Electron-withdrawing substituents (-CF₃, -CN) stabilize the triazolo-pyrimidine core, as evidenced by computational studies on L5 .
Q & A
Q. Basic
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. Reference compounds with similar triazolopyrimidine cores show activity in these assays .
How should contradictory biological activity data be addressed?
Q. Advanced
- Assay validation : Include positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Orthogonal assays : Confirm results using different methodologies (e.g., ATP-based viability assays vs. apoptosis markers).
- Structural analogs : Compare with compounds like pyrazolo-triazolopyrimidines, which may exhibit varying activities due to substituent effects .
What strategies improve bioavailability of this compound?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility.
- Prodrug design : Mask hydrophobic groups with enzymatically cleavable moieties.
- Nanoformulations : Use liposomal encapsulation to improve cellular uptake. Analog studies in demonstrate improved activity with piperazine-linked derivatives .
How are purity and stability validated under varying conditions?
Q. Basic
- Stability studies : Incubate solutions at pH 3–10 and 4–37°C for 48 hours; analyze degradation via HPLC.
- Accelerated conditions : Expose solid compound to 40°C/75% RH for 4 weeks to simulate long-term storage .
How are structure-activity relationship (SAR) studies conducted?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with halogens or methyl groups).
- Biological testing : Compare IC₅₀ values across analogs to identify critical pharmacophores.
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with target proteins. highlights SAR for triazolopyrimidine antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
